2-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol
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Overview
Description
2-(2-(Aminomethyl)-6-azaspiro[34]octan-6-yl)ethanol is a chemical compound that features a spirocyclic structure with an azaspiro[34]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol typically involves the formation of the azaspiro[3.4]octane core followed by functionalization. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a spirocyclic ketone can yield the desired azaspiro[3.4]octane structure .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the spirocyclic structure efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to modify the spirocyclic structure.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential ligand for receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane:
Piperidine Derivatives: These compounds share structural similarities and are widely used in medicinal chemistry.
Uniqueness
2-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-[2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl]ethanol |
InChI |
InChI=1S/C10H20N2O/c11-7-9-5-10(6-9)1-2-12(8-10)3-4-13/h9,13H,1-8,11H2 |
InChI Key |
FESXEBKBDOVTJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC(C2)CN)CCO |
Origin of Product |
United States |
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